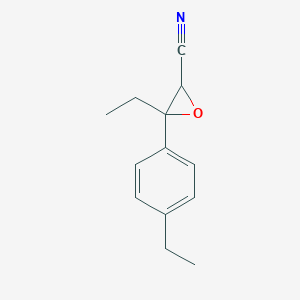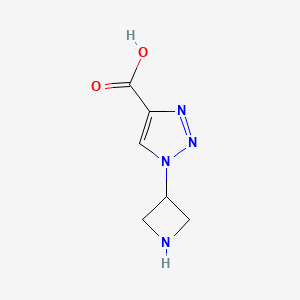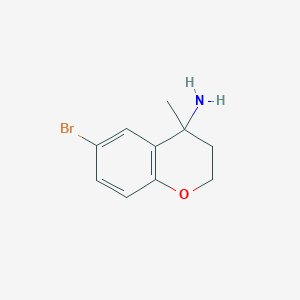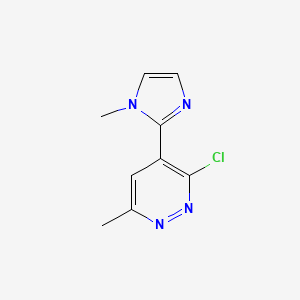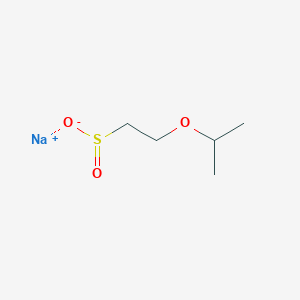
Sodium 2-(propan-2-yloxy)ethane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(propan-2-yloxy)ethane-1-sulfinate: is an organosulfur compound with the molecular formula C5H11NaO3S . This compound is known for its versatility in various chemical reactions and its utility in synthetic organic chemistry. It is often used as a reagent in the formation of sulfonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2-(propan-2-yloxy)ethane-1-sulfinate can be synthesized through the reaction of 2-(propan-2-yloxy)ethane-1-sulfinic acid with sodium hydroxide . The reaction typically occurs in an aqueous medium at room temperature. The general reaction scheme is as follows:
2-(propan-2-yloxy)ethane-1-sulfinic acid+sodium hydroxide→sodium 2-(propan-2-yloxy)ethane-1-sulfinate+water
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-(propan-2-yloxy)ethane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of sulfonyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Sulfonates: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Sulfonyl Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry: Sodium 2-(propan-2-yloxy)ethane-1-sulfinate is used as a building block in the synthesis of various organosulfur compounds. It is particularly valuable in the formation of sulfonyl chlorides, sulfonamides, and sulfonyl hydrazides, which are important intermediates in organic synthesis.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. These modifications can help in studying the structure and function of biomolecules.
Medicine: this compound is used in the synthesis of pharmaceutical compounds, particularly those containing sulfonyl functional groups. These compounds often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. It is also used as a reagent in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of sodium 2-(propan-2-yloxy)ethane-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can undergo oxidation, reduction, or substitution reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
- Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate
- Sodium 2-(phenylthio)ethane-1-sulfinate
- Sodium 2-(methylthio)ethane-1-sulfinate
Comparison: Sodium 2-(propan-2-yloxy)ethane-1-sulfinate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile reagent in organic synthesis. Its propan-2-yloxy group provides steric hindrance, which can influence the outcome of reactions and the formation of specific products.
Propriétés
Formule moléculaire |
C5H11NaO3S |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
sodium;2-propan-2-yloxyethanesulfinate |
InChI |
InChI=1S/C5H12O3S.Na/c1-5(2)8-3-4-9(6)7;/h5H,3-4H2,1-2H3,(H,6,7);/q;+1/p-1 |
Clé InChI |
WBHFSGUVMJOEQP-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OCCS(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


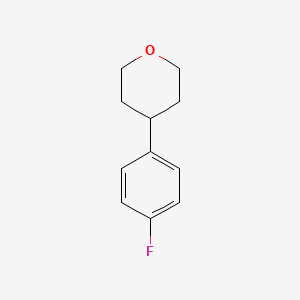
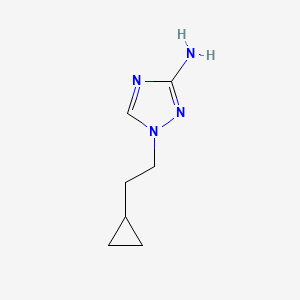
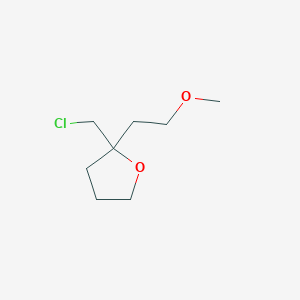
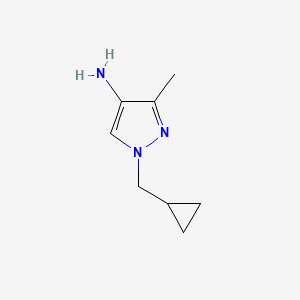
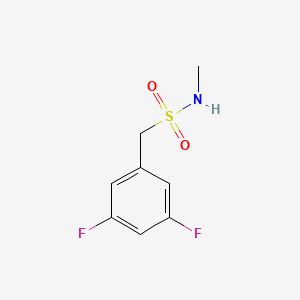
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)
![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)
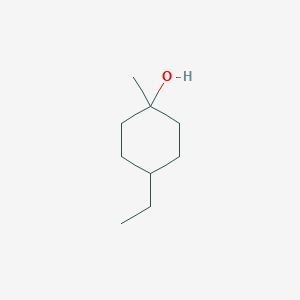
![6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)
